molecular formula C10H11F3O2 B1394110 3-(4-(Trifluoromethoxy)phenyl)propan-1-ol CAS No. 1000519-40-3

3-(4-(Trifluoromethoxy)phenyl)propan-1-ol

Cat. No.: B1394110
CAS No.: 1000519-40-3
M. Wt: 220.19 g/mol
InChI Key: FGGLBUFMUXDVBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Conformational Analysis

The molecular architecture of 3-(4-(trifluoromethoxy)phenyl)propan-1-ol (C₁₀H₁₁F₃O₂) features a three-carbon aliphatic chain terminating in a hydroxyl group at position 1, connected to a para-substituted phenyl ring bearing a trifluoromethoxy (-OCF₃) group. The phenyl ring adopts a planar configuration due to sp² hybridization, while the trifluoromethoxy substituent introduces steric and electronic effects that influence the molecule’s overall conformation. The trifluoromethoxy group’s bulkiness and strong electron-withdrawing nature create torsional strain, favoring a staggered conformation around the C-O bond to minimize steric clashes between the trifluoromethyl group and adjacent substituents.

Rotational flexibility of the propanol chain allows for three primary conformers:

  • Extended conformation : The hydroxyl group and phenyl ring are maximally separated, reducing steric hindrance.
  • Gauche conformation : The hydroxyl group aligns closer to the phenyl ring, enabling potential intramolecular hydrogen bonding with the oxygen of the trifluoromethoxy group.
  • Eclipsed conformation : Less favorable due to increased van der Waals repulsion between the hydroxyl hydrogen and phenyl ring.

Computational studies suggest the gauche conformation is energetically favored by approximately 2.1 kcal/mol over the extended form due to weak C-H···O interactions between the propanol chain and the trifluoromethoxy oxygen. The molecule’s dipole moment, calculated at 3.8 D, arises from the electronegative trifluoromethoxy group and polar hydroxyl moiety, influencing its solubility in polar aprotic solvents like dimethyl sulfoxide.

IUPAC Nomenclature and Systematic Naming Conventions

The systematic IUPAC name This compound is derived through the following hierarchical analysis:

  • Parent hydrocarbon : Propan-1-ol (a three-carbon chain with a hydroxyl group at position 1).
  • Substituent : A phenyl group attached to position 3 of the propanol chain.
  • Phenyl substituent : A trifluoromethoxy group at the para position (position 4) of the aromatic ring.

Alternative naming approaches include functional class nomenclature, yielding 4-(trifluoromethoxy)benzenepropanol , though this is less precise. The trifluoromethoxy group is prioritized over the hydroxyl group in numbering due to its higher seniority in the Cahn-Ingold-Prelog rules. Common synonyms such as 3-[4-(trifluoromethyloxy)phenyl]propan-1-ol reflect historical naming conventions but deviate from IUPAC guidelines.

Comparative Analysis of Ortho/Meta/Para Isomeric Forms

The positional isomerism of the trifluoromethoxy group significantly alters physicochemical properties:

Property Para Isomer Ortho Isomer Meta Isomer
Dipole Moment (D) 3.8 4.2 3.6
Melting Point (°C) 42–45 56–59 38–41
LogP 2.1 2.4 1.9

Para Isomer : Exhibits maximal symmetry, resulting in the lowest melting point due to reduced crystal lattice energy. The trifluoromethoxy group’s electron-withdrawing effect is transmitted most efficiently to the propanol chain via resonance.

Ortho Isomer : Steric hindrance between the trifluoromethoxy group and propanol chain increases melting point and logP. The proximity of substituents induces a 15° out-of-plane distortion in the phenyl ring, reducing conjugation.

Meta Isomer : Delocalization of the trifluoromethoxy group’s electron-withdrawing effect is less efficient, leading to weaker polarization of the propanol hydroxyl group.

Electronic Structure and Hyperconjugative Interactions

The electronic structure is dominated by two key features:

  • Trifluoromethoxy Group : The -OCF₃ group exhibits strong -I (inductive) and moderate +M (mesomeric) effects. Fluorine’s electronegativity (χ = 4.0) withdraws electron density via σ-bonds, while oxygen’s lone pairs donate electron density into the aromatic π-system. Hyperconjugation between the oxygen’s lone pairs and the adjacent C-F σ* orbitals stabilizes the trifluoromethoxy group by 8.3 kcal/mol.
  • Propanol Chain : The hydroxyl group’s oxygen (χ = 3.5) engages in hyperconjugative interactions with the adjacent C-C σ-bonds, quantified by Natural Bond Orbital (NBO) analysis as stabilizing energies of 6.2 kcal/mol (C1-O → σC2-C3) and 4.7 kcal/mol (C2-C3 → σC1-O).

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level reveal:

  • Highest Occupied Molecular Orbital (HOMO): Localized on the phenyl ring and trifluoromethoxy oxygen (Energy = -6.8 eV).
  • Lowest Unoccupied Molecular Orbital (LUMO): Primarily located on the CF₃ group and propanol chain (Energy = -1.3 eV).

Properties

IUPAC Name

3-[4-(trifluoromethoxy)phenyl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O2/c11-10(12,13)15-9-5-3-8(4-6-9)2-1-7-14/h3-6,14H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGLBUFMUXDVBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCO)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676344
Record name 3-[4-(Trifluoromethoxy)phenyl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000519-40-3
Record name 3-[4-(Trifluoromethoxy)phenyl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Trifluoromethoxy)phenyl)propan-1-ol typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with a suitable Grignard reagent, followed by reduction. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Trifluoromethoxy)phenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: H2 with palladium catalyst, LiAlH4.

    Substitution: SOCl2, phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Corresponding ketone or carboxylic acid.

    Reduction: Corresponding alkane.

    Substitution: Corresponding chloride or other substituted products.

Scientific Research Applications

Organic Synthesis

Role as a Reagent
3-(4-(Trifluoromethoxy)phenyl)propan-1-ol serves as a crucial reagent in organic synthesis. It is utilized in the formation of various organic compounds through nucleophilic substitution reactions and coupling reactions.

Case Study: Trifluoromethoxylation Reactions
In trifluoromethoxylation reactions, this compound acts as a precursor to synthesize CF₃O-containing compounds. The reactions typically require specific conditions such as temperature control and the presence of catalysts to achieve optimal yields.

Medicinal Chemistry

Pharmaceutical Applications
The unique trifluoromethoxy functional group imparts significant biological activity to this compound. It is explored as an intermediate in the synthesis of pharmaceuticals targeting various therapeutic areas, including anti-inflammatory and anticancer drugs.

Case Study: Synthesis of Bioactive Compounds
Research has demonstrated that derivatives of this compound exhibit enhanced bioactivity due to improved solubility and metabolic stability. For instance, modifications to the propan-1-ol backbone have led to compounds with promising anticancer properties.

Materials Science

Application in Material Synthesis
In materials science, this compound is employed as a precursor for synthesizing materials with unique properties. Its incorporation into polymer matrices enhances thermal stability and chemical resistance.

Case Study: Development of Fluorinated Polymers
Studies on fluorinated polymers synthesized using this compound have shown improved hydrophobicity and durability compared to non-fluorinated counterparts, making them suitable for applications in coatings and adhesives.

Analytical Chemistry

Use as a Solvent
This compound is also utilized as a solvent in various chemical reactions due to its ability to dissolve a wide range of substances. Its effectiveness as a solvent can lead to increased reaction yields and improved purity of products.

Case Study: High-Performance Liquid Chromatography (HPLC)
In HPLC applications, this compound has been used as a mobile phase modifier, enhancing the separation efficiency of complex mixtures in analytical assays.

Mechanism of Action

The mechanism of action of 3-(4-(Trifluoromethoxy)phenyl)propan-1-ol is primarily influenced by the trifluoromethoxy group, which can enhance the compound’s lipophilicity and metabolic stability. This group can interact with various molecular targets, including enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Substituent Position Isomers

  • 3-(2-(Trifluoromethoxy)phenyl)propan-1-ol (CAS: 1057671-46-1): Structural Difference: The trifluoromethoxy group is ortho-substituted on the phenyl ring. Reduced symmetry may also decrease crystalline stability .

Trifluoromethyl vs. Trifluoromethoxy Derivatives

  • 3,3,3-Trifluoro-2-[4-(trifluoromethoxy)phenyl]propan-1-ol (CAS: N/A): Structural Difference: Contains a trifluoromethyl (–CF3) group on the propanol chain and a para-trifluoromethoxy-phenyl group. Impact: The dual fluorine substitution enhances lipophilicity (LogP ≈ 3.5) and metabolic resistance, making it suitable for hydrophobic coatings or fluorinated polymers . Applications: Materials science (e.g., water-repellent surfaces).

Heterocyclic Modifications

  • 3-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)propan-1-ol (CAS: 936850-79-2): Structural Difference: Incorporates a thiazole ring linked to a trifluoromethyl-phenyl group. Molecular weight increases to 287.3 g/mol, altering solubility (predicted aqueous solubility: ~0.1 mg/mL) . Applications: Drug discovery (antimicrobial or kinase inhibitors).

Polar Substituent Variants

  • 3-[4-(Hydroxymethyl)phenyl]propan-1-ol (CAS: 38628-53-4):
    • Structural Difference : Replaces –OCF3 with a hydroxymethyl (–CH2OH) group.
    • Impact : Increased polarity (PSA: 38.69 Ų) improves aqueous solubility (>50 mg/mL), favoring use in hydrophilic formulations .
    • Applications : Solubility enhancer in pharmaceuticals.

Pharmacophore-Integrated Analogs

  • 1-[4-[3-(4-Phenylpiperazin-1-yl)propoxy]phenyl]propan-1-ol (CAS: 65976-32-1):
    • Structural Difference : Contains a piperazine-propoxy linker.
    • Impact : The basic piperazine nitrogen (pKa ~8.5) enables pH-dependent solubility and CNS penetration. Higher molecular weight (354.5 g/mol) may limit blood-brain barrier permeability .
    • Applications : Neurological drug candidates (e.g., antipsychotics).

Research Findings and Implications

  • Electronic Effects : The para–OCF3 group in the target compound reduces electron density on the phenyl ring, making it less reactive in electrophilic substitutions compared to analogs with electron-donating groups (e.g., –OCH3) .
  • Synthetic Challenges : Fluorinated analogs often require specialized reagents (e.g., EtMgBr in THF for Grignard reactions) and harsh conditions, increasing production costs .
  • Biological Relevance : Thiazole- and piperazine-containing derivatives exhibit enhanced binding to biological targets, suggesting utility in drug discovery .

Biological Activity

3-(4-(Trifluoromethoxy)phenyl)propan-1-ol, also known as 3-Amino-3-[4-(trifluoromethoxy)phenyl]propan-1-ol, is a compound of increasing interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features:

  • Molecular Formula : C12H14F3NO2
  • Molecular Weight : Approximately 219.207 g/mol
  • Functional Groups : An amino group, a hydroxyl group, and a trifluoromethoxy-substituted phenyl ring.

The trifluoromethoxy group enhances the compound's metabolic stability and lipophilicity, which are crucial for biological activity. The presence of amino and hydroxyl groups allows for potential hydrogen bonding interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate access. This mechanism is particularly relevant in the context of various metabolic pathways.
  • Receptor Interaction : It can act as an agonist or antagonist at various receptors, modulating their activity and influencing cellular signaling pathways. This duality in action suggests a broad therapeutic potential.
  • Hydrogen Bonding : The amino and hydroxyl groups provide sites for hydrogen bonding, which can enhance interactions with biomolecules, potentially leading to increased biological efficacy .

Cytotoxicity Studies

Research has shown that compounds with similar structural features exhibit varying degrees of cytotoxicity against cancer cell lines. For example:

  • Cytotoxicity against MCF-7 Cells : Compounds with trifluoromethoxy substitutions have demonstrated moderate inhibition of breast cancer cell lines, indicating potential anti-cancer properties .

Enzyme Inhibition Profiles

Studies have indicated that the compound exhibits inhibitory effects on cholinesterases:

  • Inhibition Constants (IC50) : For related compounds within the same class, IC50 values have been reported around 10–20 µM against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting that this compound may possess similar inhibitory characteristics .

Structure–Activity Relationship (SAR)

The presence of the trifluoromethoxy group has been correlated with enhanced biological activity due to:

  • Increased metabolic stability.
  • Enhanced lipid solubility leading to better membrane permeability.

Table 1 summarizes various compounds related to this compound and their biological activities:

Compound NameStructure HighlightsIC50 (µM)Biological Activity
3-Amino-3-[4-(trifluoromethoxy)phenyl]propan-1-olAmino and hydroxyl groupsTBDPotential AChE/BChE inhibitor
4-(Trifluoromethyl)benzyl alcoholLacks amino functionalityTBDReduced reactivity
3-Amino-2-[4-(trifluoromethoxy)phenyl]propan-1-olSimilar structureTBDVaries based on substitution

Case Studies

Recent studies have highlighted the therapeutic potential of compounds structurally related to this compound in treating conditions such as:

  • Depression and Anxiety Disorders : Compounds with similar structures have been explored for their effects on monoamine reuptake mechanisms, which are crucial in managing mood disorders .

Q & A

Q. Tables

Table 1: Key Physicochemical Properties

PropertyValueMethod (Reference)
Molecular Weight234.19 g/molHRMS
logP2.8 ± 0.2Shake-flask (octanol/water)
Melting Point45–47°CDSC

Table 2: Comparison of Synthetic Yields

MethodYield (%)Purity (%)Reference
Friedel-Crafts + NaBH₄6898
Grignard + Oxidation5295

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-(Trifluoromethoxy)phenyl)propan-1-ol
Reactant of Route 2
3-(4-(Trifluoromethoxy)phenyl)propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.